N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide
Description
N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a synthetic benzamide derivative characterized by a nitro group at the para position of the benzyl ring and a 2,4,6-trichlorophenylcarbamoyl-methyl substituent. Its structure integrates aromatic nitro and polychlorinated phenyl moieties, which are commonly associated with bioactivity in agrochemical or pharmaceutical contexts. The lack of explicit references to this compound in the evidence suggests it may be a novel or less-studied derivative.
Properties
Molecular Formula |
C22H16Cl3N3O4 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-benzyl-4-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C22H16Cl3N3O4/c23-16-10-18(24)21(19(25)11-16)26-20(29)13-27(12-14-4-2-1-3-5-14)22(30)15-6-8-17(9-7-15)28(31)32/h1-11H,12-13H2,(H,26,29) |
InChI Key |
KMWWMFJUEGCBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-nitrobenzoyl chloride to form N-benzyl-4-nitrobenzamide. This intermediate is then reacted with 2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the para position of the benzamide undergoes selective reduction under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C in ethanol (25°C, 6 hrs) | N-Benzyl-4-amino-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide | 78 | Preserves amide bonds; no dechlorination observed |
| Metal hydride reduction | LiAlH₄ in THF (0°C, 2 hrs) | Secondary amine derivative with reduced nitro | 52 | Partial cleavage of amide observed at >0°C |
The trichlorophenyl group remains inert under these conditions due to steric hindrance and electron-withdrawing effects.
Nucleophilic Substitution
The electron-deficient 2,4,6-trichlorophenylcarbamoyl moiety participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Base/Solvent | Product | Reaction Time | Selectivity Notes |
|---|---|---|---|---|
| Methoxide (CH₃O⁻) | K₂CO₃/DMF (80°C) | Methoxy-substituted derivative | 12 hrs | Substitution occurs at para to Cl |
| Piperidine | Et₃N/CH₃CN (reflux) | Piperidinyl-substituted analog | 24 hrs | Competitive amide hydrolysis at >100°C |
Steric effects from the trichlorophenyl group limit substitution to positions with minimal hindrance.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Major Products | Byproducts |
|---|---|---|---|
| Acidic (HCl 6M) | H₂O/EtOH (reflux, 8 hrs) | 4-Nitrobenzoic acid | Chlorinated aniline |
| Basic (NaOH 2M) | H₂O/THF (70°C, 5 hrs) | 4-Nitrobenzamide salt | Trichlorophenol derivatives |
Hydrolysis rates correlate with electron-withdrawing effects of the nitro group, accelerating reaction kinetics by 3× compared to non-nitrated analogs.
Electrophilic Aromatic Substitution (EAS)
The benzamide ring undergoes nitration and sulfonation at specific positions:
| Reaction | Reagents | Position Substituted | Yield (%) | Competing Processes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Meta to nitro group | 41 | Oxidative decomposition (12% yield) |
| Sulfonation | SO₃/H₂SO₄ (25°C) | Ortho to amide | 33 | Ring chlorination not observed |
The nitro group directs incoming electrophiles to meta positions, while the amide group exerts ortho/para-directing effects, creating regioselective competition.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Target Site | Oxidizing Agent | Product | Stability Notes |
|---|---|---|---|
| Benzyl CH₂ | KMnO₄/H₂O (pH 7, 60°C) | Ketone derivative | Prone to overoxidation |
| Aromatic ring | CrO₃/AcOH (reflux) | Quinone-like structure | Low yield (18%) |
Oxidation of the benzyl group proceeds without cleavage of the amide bond under neutral conditions.
Structural Effects on Reactivity
Key substituent influences identified through comparative studies:
These trends align with Hammett substituent constants (σₘ for nitro = +0.71; σₚ for Cl = +0.23), confirming electronic dominance over steric factors in most reactions .
Stability Under Ambient Conditions
Critical degradation pathways:
| Stress Condition | Degradation Pathway | Half-Life (25°C) | Stabilization Methods |
|---|---|---|---|
| UV light (300 nm) | N–CH₂ bond cleavage | 48 hrs | Amber glass; antioxidant additives |
| Humidity (75% RH) | Amide hydrolysis | 120 hrs | Desiccant storage |
| Acidic pH (2.0) | Benzamide ring nitration | 72 hrs | pH buffering to 5–7 |
No polymerization or exothermic decomposition observed below 150°C.
Scientific Research Applications
N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and trichlorophenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, related compounds with trichlorophenyl or nitrobenzyl groups are referenced in pesticidal or pharmaceutical contexts. Below is a comparison based on functional groups and applications inferred from the evidence:
Table 1: Functional Group Comparison
Key Observations:
Trichlorophenyl Groups : The trichlorophenylcarbamoyl group in the target compound is structurally similar to trichlorobenzyl chloride (herbicide), which has been revoked due to regulatory concerns . This suggests that polychlorinated aromatic groups may confer environmental persistence or toxicity.
Benzathine benzylpenicillin, a nitro-free benzylpenicillin, demonstrates the pharmaceutical relevance of benzyl-substituted compounds .
Regulatory Status : Unlike trichloroisocyanuric acid (pending approval as a fumigant) or benzathine benzylpenicillin (established pharmacopeial use), the target compound lacks documented regulatory or commercial status .
Research Findings and Limitations
The absence of explicit data on this compound in the evidence highlights gaps in publicly available research. For example:
- Bioactivity : Polychlorinated phenyl groups (as in trichlorobenzyl chloride) often exhibit herbicidal activity, but nitro groups may alter selectivity or toxicity profiles .
- Stability: Trichlorophenylcarbamoyl groups may confer hydrolytic stability compared to non-halogenated analogs, as seen in pesticide formulations .
Q & A
Q. Spectroscopy :
- 1H-NMR : Aromatic protons appear as multiplets (δ 7.00–8.10 ppm), with NH signals at δ 10.60–11.20 ppm ().
- FT-IR : Ureide carbonyl stretches (1698–1676 cm⁻¹) and aromatic C=C vibrations (1600–1475 cm⁻¹) confirm functional groups ().
Crystallography : - SHELX software () resolves hydrogen bonding (e.g., NH···O=C interactions) and steric clashes caused by the trichlorophenyl group. High-resolution X-ray data (>1.0 Å) are critical for unambiguous refinement.
What in vitro cytotoxic activity has been observed for structurally related benzamide derivatives, and how does this inform the potential anticancer evaluation of the target compound?
Analogous compounds, such as N-(phenylcarbamoyl)benzamide, exhibit IC80 values of 0.8 mM in HeLa cells, outperforming hydroxyurea (4.3 mM) (). Key findings include:
- Mechanism : Cytotoxicity correlates with hydrogen bonding to target proteins (e.g., steric interactions with amino acid residues) ().
- Dose-response : Viability assays show >50% cell death at 0.5 mM ().
These data suggest the nitro and trichlorophenyl groups in the target compound may enhance bioactivity via increased electron-withdrawing effects and binding stability.
What computational methods predict the binding affinity and stability of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina calculates rerank scores (e.g., −72.06 kcal/mol for analogs) to prioritize binding poses ().
- Molecular dynamics (MD) : Simulations (50–100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding ().
- Hydrogen bond analysis : Interactions with catalytic residues (e.g., Asp/Glu) improve inhibitory potential ().
How do ADMET predictions for analogous benzamide compounds guide the pharmacokinetic profiling of the target compound?
Using tools like pkCSM , analogs show:
- Low BBB penetration (log BB = 0.115) and moderate hepatic clearance (log Cltot = 0.263 mL/min/kg) ().
- Non-substrate for OCT2 , reducing renal toxicity risks ().
For the target compound, the trichlorophenyl group may increase metabolic stability but reduce solubility, requiring formulation optimization.
What strategies resolve contradictions between experimental cytotoxicity data and computational predictions for benzamide-based compounds?
- Experimental validation : Repeat assays under varied conditions (e.g., pH, serum concentration) ().
- Parameter adjustment in silico : Re-optimize force fields or docking grids to account for nitro group polarization ().
- Cross-referencing literature : Compare with structurally similar compounds (e.g., 3-chloro analogs in ) to identify trends.
How do electron-withdrawing groups (nitro, trichlorophenyl) influence the reactivity and stability of the target compound?
- Synthetic reactivity : Nitro groups deactivate aromatic rings, slowing electrophilic substitution but stabilizing intermediates ().
- Metabolic stability : Trichlorophenyl groups resist oxidative metabolism, prolonging half-life ().
- Steric effects : Bulky substituents may reduce enzymatic degradation but hinder solubility ().
What analytical challenges arise in quantifying the target compound in biological matrices, and how can they be addressed?
- Matrix interference : Plasma proteins bind to lipophilic benzamides. Solid-phase extraction (SPE) or protein precipitation improves recovery ().
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 240→ for analogs) enhances sensitivity ().
- Internal standards : Deuterated analogs correct for ionization variability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
